4-Bromo-3'-iso-propoxybiphenyl

Description

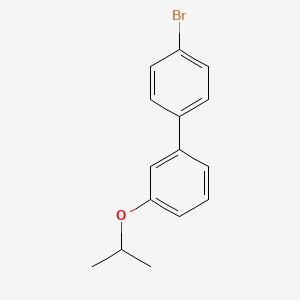

4-Bromo-3'-iso-propoxybiphenyl is a brominated biphenyl derivative characterized by a bromine substituent at the 4-position of one phenyl ring and an iso-propoxy group (-OCH(CH₃)₂) at the 3'-position of the adjacent ring. Its molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.2 g/mol. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity.

Properties

IUPAC Name |

1-bromo-4-(3-propan-2-yloxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11(2)17-15-5-3-4-13(10-15)12-6-8-14(16)9-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZUGFSNJWSEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-iso-propoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl boronic acid, 4-bromo-3’-iso-propoxybiphenyl, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.

Temperature: Typically carried out at elevated temperatures around 80-100°C.

Reaction Time: The reaction usually proceeds for several hours until completion.

Industrial Production Methods: Industrial production of 4-Bromo-3’-iso-propoxybiphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-iso-propoxybiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .

Scientific Research Applications

4-Bromo-3’-iso-propoxybiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-3’-iso-propoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would be mediated through interactions with molecular targets such as enzymes or receptors, influencing specific pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Structural and Functional Group Variations

Key comparable compounds include:

- 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6): Features bromine and methyl groups on a phenol ring.

- 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate: A bromo-difluorophenyl derivative with an amide-linked ester.

- 4-Bromo-3:5-dinitroaniline : Contains bromine, nitro, and amine groups in a tri-substituted aromatic system .

Table 1: Structural and Functional Group Comparisons

| Compound | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Bromo-3'-iso-propoxybiphenyl | Br (4), -OCH(CH₃)₂ (3') | C₁₅H₁₅BrO | 291.2 |

| 4-Bromo-3,5-dimethylphenol | Br (4), -CH₃ (3,5), -OH | C₈H₉BrO | 201.0 |

| 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate | Br (4), F (3,5), -NHCOO- | C₁₀H₈BrF₂NO₃ | 324.1 |

| 4-Bromo-3:5-dinitroaniline | Br (4), -NO₂ (3,5), -NH₂ | C₆H₄BrN₃O₄ | 278.0 |

Physical and Chemical Properties

- Melting Points :

- Stability: 4-Bromo-3,5-dimethylphenol is stable under normal conditions but incompatible with strong acids, bases, and metals . The iso-propoxy group in the target compound confers moderate stability, with ethers generally resistant to hydrolysis unless under acidic/basic conditions.

Reactivity and Analytical Data

- LCMS and HPLC: 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate: LCMS m/z 554 [M+H]⁺; HPLC retention time: 1.64 min . this compound (calculated): m/z ~292 [M+H]⁺; shorter HPLC retention time (vs. polar nitro/amide derivatives) due to reduced polarity .

- Reactivity: Bromine in 4-Bromo-3:5-dinitroaniline is less reactive in nucleophilic substitution due to electron-withdrawing nitro groups .

Toxicity and Handling

- 4-Bromo-3,5-dimethylphenol: Classified as hazardous (skin/eye irritation, respiratory risks) .

- This compound : Expected lower volatility and inhalation risk due to higher molecular weight and alkoxy group, though brominated aromatics may still pose toxicity concerns.

Biological Activity

4-Bromo-3'-iso-propoxybiphenyl is a biphenyl derivative characterized by the presence of a bromine atom at the 4-position and an isopropoxy group at the 3'-position. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in drug development and other therapeutic areas.

- Molecular Formula : C15H15BrO

- Molecular Weight : 293.19 g/mol

- Structure : The unique arrangement of the bromine and isopropoxy groups contributes to its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods, including:

- Suzuki-Miyaura Coupling : This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, typically conducted in polar aprotic solvents like DMF or toluene at elevated temperatures.

The biological activity of this compound is mainly attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structural features allow it to influence various biochemical pathways, which can be leveraged for therapeutic purposes.

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds, indicating that biphenyl derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2b | MCF-7 | 0.0136 | CDK4 Inhibition |

| 2b | A-549 | 0.015 | CDK4 Inhibition |

| 2b | CHO-K1 | 0.054 | CDK4 Inhibition |

Enzyme Inhibition

Studies have indicated that biphenyl derivatives can act as selective inhibitors for various enzymes, including cyclin-dependent kinases (CDKs). For example, compound 2b from related studies demonstrated potent inhibition of CDK4 with an IC50 value of 0.036 µM, suggesting that this compound may exhibit similar inhibitory properties .

Case Studies

- Anticancer Activity : A study focusing on hybridized compounds derived from biphenyl structures showed that certain derivatives exhibited significant anticancer activities against multiple cell lines, emphasizing the potential of compounds like this compound in cancer therapeutics .

- Selectivity Studies : Research on selective inhibitors for BRD9 bromodomain indicated that modifications in biphenyl structures could enhance selectivity and potency against specific cancer targets, thereby highlighting the importance of structural variations in developing effective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.